Altromycin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

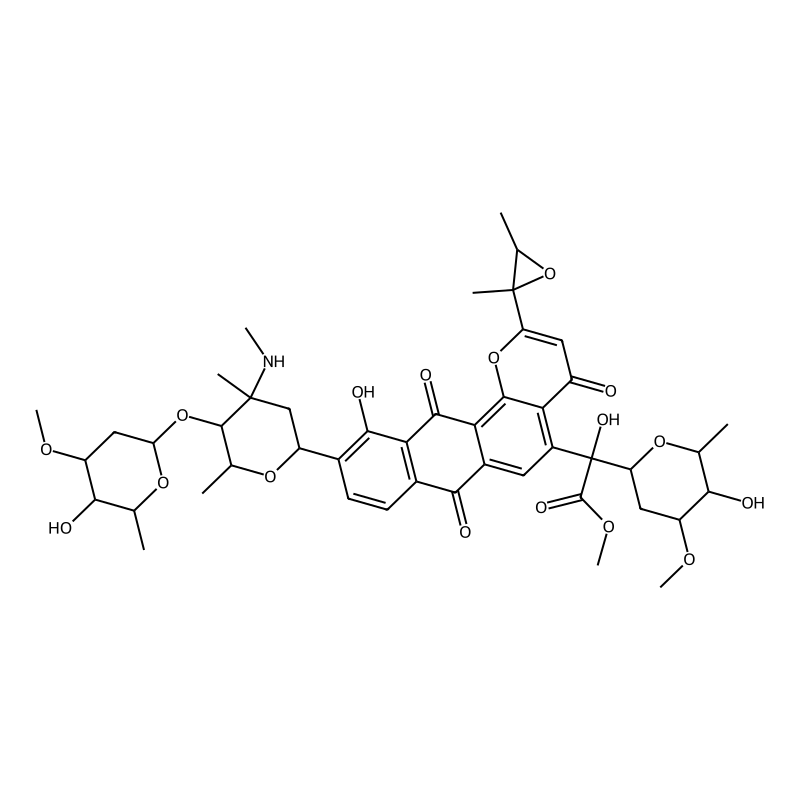

Altromycin C is an antibiotic compound belonging to the pluramycin class, which is characterized by its anthraquinone structure. It is produced by the actinomycete strain designated AB 1246E-26 and exhibits significant antibacterial activity. Altromycin C is structurally related to other compounds in the altromycin family and shares similarities with pluramycins, which are known for their potent biological activities, including antimicrobial and anticancer properties .

- Oxidation: The compound can be oxidized to form various quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert the quinone moiety into hydroquinone derivatives, utilizing reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: Nucleophilic substitution reactions can occur at specific positions on the anthraquinone core, with nucleophiles like amines and thiols reacting under basic conditions.

These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize analogs for further study.

Altromycin C exhibits notable antibacterial activity, similar to other compounds in the altromycin family. Its mechanism of action primarily involves DNA intercalation, where it inserts itself between DNA base pairs. This intercalation disrupts the DNA structure, inhibiting replication and transcription processes essential for bacterial survival .

Additionally, studies have shown that Altromycin C possesses cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy. Its unique structural features contribute to its enhanced biological activity compared to other antibiotics .

The synthesis of Altromycin C typically involves fermentation processes using specific strains of actinomycetes. The industrial production methods focus on optimizing fermentation conditions to maximize yield. Following fermentation, high-speed countercurrent chromatography is employed for the separation and purification of individual altromycin components .

In laboratory settings, synthetic approaches may include:

- Tungsten-catalyzed cycloisomerization: This method has been used to create branched glycoside substructures related to altromycins.

- Cross-coupling reactions: These are employed to form specific linkages within the compound's structure .

Altromycin C has several applications due to its biological properties:

- Antibiotic Treatment: It is primarily used as an antibiotic against various bacterial infections.

- Cancer Therapy: Its cytotoxicity against cancer cells makes it a candidate for further research in oncology.

- Research Tool: As a model compound, it aids in studying DNA interactions and developing new therapeutic agents .

Research on Altromycin C has included studies on its interactions with metal ions, particularly copper(II). These interactions are significant as they can influence the compound's biological activity and stability. For instance, Altromycin C coordinates with copper(II) ions through specific functional groups, which may alter its efficacy as an antibiotic or anticancer agent .

Several compounds share structural and functional similarities with Altromycin C. Here are some notable examples:

| Compound | Structural Features | Unique Aspects |

|---|---|---|

| Altromycin A | Similar anthraquinone core | Varies in glycosidic attachments |

| Altromycin B | Contains branched glycoside structures | Different substitution patterns |

| Altromycin D | Related anthraquinone derivative | Distinct functional groups |

| Pluramycin | Lacks some unique features of altromycins | Known for broader antimicrobial spectrum |

Altromycin C stands out due to its specific glycosidic attachments and unique structural modifications that enhance its biological activity compared to these similar compounds .

The biosynthetic gene cluster responsible for Altromycin C production is predicted to span approximately 45 kilobases and contain 20-25 genes encoding the complete enzymatic machinery required for compound biosynthesis [3] [4]. Based on comparative genomic analysis with related pluramycin biosynthetic gene clusters, particularly those of hedamycin and kidamycin, the Altromycin C cluster likely exhibits a modular organization typical of Type II polyketide synthase systems [5] [6].

The core polyketide synthase genes are anticipated to be centrally located within the cluster, encoding the minimal enzyme set required for octaketide backbone formation. This includes genes for the beta-ketoacyl synthase (KS), chain length factor (CLF), and acyl carrier protein (ACP) subunits that constitute the fundamental Type II polyketide synthase machinery [14] [3]. Adjacent to these core genes, the cluster contains genes encoding post-polyketide synthase enzymes responsible for cyclization and aromatization reactions that generate the characteristic angucycline ring system [15] [16].

The genomic architecture of the Altromycin C cluster reflects the complex biosynthetic pathway required for natural product assembly. Sugar biosynthesis and glycosylation genes are typically clustered together in a distinct region, encoding enzymes for nucleotide diphosphate sugar formation, sugar modification, and C-glycosyltransferase activities [5] [8]. These genes include those responsible for the biosynthesis of the unique altrosamine sugar moiety that characterizes Altromycin C, distinguishing it from other pluramycin family members [6] [7].

Regulatory genes within the cluster play crucial roles in coordinating gene expression and ensuring appropriate timing of biosynthetic pathway activation. The cluster likely contains genes encoding Streptomyces Antibiotic Regulatory Protein (SARP) family activators, which are widespread among actinomycete secondary metabolite gene clusters and serve as pathway-specific positive regulators [17] [18]. Additionally, negative regulatory elements, potentially including TetR family repressors, may be present to fine-tune pathway expression in response to cellular and environmental conditions [11] [19].

Resistance and transport genes are typically located at the periphery of the cluster, encoding proteins that protect the producing organism from the toxic effects of the antibiotic product. These may include efflux pumps, drug-modifying enzymes, or target protection mechanisms that ensure cellular viability during compound production [20] [21]. The genomic organization reflects the evolutionary pressure to maintain functional gene clusters while providing flexibility for horizontal gene transfer and cluster rearrangement events that contribute to natural product diversity [22] [23].

Key Enzymatic Mechanisms in Polyketide Backbone Assembly

The polyketide backbone assembly in Altromycin C biosynthesis employs a Type II polyketide synthase system that operates through iterative condensation reactions to generate an octaketide intermediate [14] [3]. The minimal polyketide synthase consists of three core components: the beta-ketoacyl synthase (KS), chain length factor (CLF), and acyl carrier protein (ACP), which function together as a dissociated enzyme complex rather than the modular architecture characteristic of Type I systems [24] [25].

The beta-ketoacyl synthase serves as the central catalytic component, performing decarboxylative Claisen condensation reactions between the growing polyketide chain and malonyl-CoA extender units [14] [15]. This enzyme contains a conserved active site cysteine residue that forms a thioester intermediate with the growing chain, facilitating the carbon-carbon bond formation that extends the polyketide backbone by two carbon units per cycle [26] [25]. The KS enzyme exhibits remarkable substrate tolerance, accepting various starter units while maintaining high specificity for malonyl-CoA as the extender unit [10] [24].

The chain length factor plays a critical regulatory role in determining the final length of the polyketide product, acting as a molecular ruler that controls the number of condensation cycles [3] [15]. This protein forms a heterodimeric complex with the KS subunit and influences both the efficiency of chain elongation and the timing of chain release from the enzyme complex [14] [25]. The CLF contains structural elements that interact with the growing polyketide chain, potentially through hydrophobic contacts that become increasingly favorable as the chain reaches its target length [24] [14].

The acyl carrier protein functions as a mobile cofactor that shuttles the growing polyketide chain between active sites during biosynthesis [15] [26]. The ACP contains a phosphopantetheine prosthetic group attached to a conserved serine residue, forming a thioester linkage with the polyketide intermediate [14] [3]. This flexible tether allows the ACP to interact with multiple enzymes within the biosynthetic pathway while maintaining the growing chain in an activated form suitable for subsequent transformations [25] [27].

Post-polyketide synthase modifications are essential for generating the characteristic angucycline ring system found in Altromycin C. Cyclization and aromatization reactions are catalyzed by specialized enzymes that promote regiospecific ring closures and eliminate water molecules to establish the fully aromatic core structure [15] [16]. These transformations typically occur while the polyketide remains bound to the ACP, ensuring proper folding and cyclization patterns that generate the biologically active scaffold [14] [27].

Glycosylation Patterns and Sugar Moiety Incorporation

The glycosylation pattern in Altromycin C represents one of the most distinctive structural features that differentiates it from other pluramycin family members [6] [7]. The compound features a unique L-altrosamine sugar moiety attached at the C5 position of the angucycline core through a C-glycosidic linkage, a modification that significantly influences both the compound's biological activity and its DNA-binding properties [1] [2]. This glycosylation pattern contrasts sharply with related compounds such as hedamycin and kidamycin, which feature different sugar moieties at alternative positions on the aromatic core [5] [8].

The biosynthesis of the altrosamine sugar moiety begins with the conversion of glucose-1-phosphate to thymidine diphosphate (TDP)-glucose through the action of a glucose-1-phosphate thymidylyltransferase [5] [6]. This activated glucose derivative serves as the precursor for all subsequent sugar modifications, following pathways analogous to those characterized in related pluramycin biosynthetic systems [3] [8]. The conversion proceeds through TDP-4-keto-6-deoxy-glucose as a key intermediate, generated by the sequential action of TDP-glucose 4,6-dehydratase and appropriate reductase enzymes [6] [28].

The formation of the amino functionality characteristic of altrosamine requires the action of specialized aminotransferase enzymes that replace the hydroxyl group at specific positions with amino substituents [5] [6]. These enzymes typically utilize pyridoxal phosphate as a cofactor and amino acid donors such as glutamate or alanine to provide the amino group through transamination reactions [8] [28]. The stereochemical outcome of these reactions is precisely controlled by the enzyme active site architecture, ensuring the production of the correct L-altrosamine isomer required for biological activity [6] [7].

The incorporation of the altrosamine moiety into the angucycline core is mediated by specialized C-glycosyltransferase enzymes that catalyze the formation of carbon-carbon bonds between the sugar and aromatic acceptor [5] [3]. These enzymes operate through mechanisms distinct from conventional O-glycosyltransferases, employing nucleophilic displacement reactions that form stable C-glycosidic linkages resistant to hydrolytic cleavage [6] [8]. The C-glycosyltransferase responsible for altrosamine incorporation exhibits high regiospecificity for the C5 position of the angucycline core, distinguishing it from related enzymes that modify different positions [5] [28].

The timing and regulation of glycosylation reactions are critical factors in Altromycin C biosynthesis, as premature or inappropriate sugar attachment can lead to the formation of inactive products or metabolic dead ends [6] [3]. The glycosyltransferase enzymes typically exhibit strict substrate specificity, recognizing both the sugar donor structure and the appropriate acceptor molecule state [8] [28]. This specificity ensures that glycosylation occurs only after the angucycline core has achieved the proper oxidation state and ring closure pattern required for productive sugar attachment [5] [6].

Regulatory Networks Controlling Secondary Metabolite Production

The regulatory networks governing Altromycin C biosynthesis represent sophisticated control systems that integrate multiple environmental and physiological signals to coordinate appropriate timing and levels of antibiotic production [29] [30]. These networks typically employ hierarchical regulatory cascades involving global regulatory proteins, pathway-specific activators and repressors, and autoregulatory feedback mechanisms that collectively ensure optimal resource allocation and metabolic efficiency [31] [18].

At the global level, pleiotropic regulatory proteins such as AdpA serve as master switches that coordinate the expression of multiple secondary metabolite biosynthetic gene clusters in response to developmental and environmental cues [32] [30]. These regulators typically respond to nutritional status, population density, and stress conditions, activating secondary metabolism during the transition from exponential growth to stationary phase when primary metabolic demands decrease [29] [31]. The AdpA regulatory protein belongs to the AraC family of transcriptional activators and controls the expression of numerous biosynthetic gene clusters through direct DNA binding at specific recognition sequences [18] [30].

Pathway-specific regulation is mediated by Streptomyces Antibiotic Regulatory Protein (SARP) family activators that function as positive regulators dedicated to individual biosynthetic pathways [17] [18]. These proteins typically contain amino-terminal DNA-binding domains and carboxy-terminal ATPase domains that facilitate transcriptional activation through interaction with RNA polymerase [18] [33]. The SARP regulator specific to Altromycin C biosynthesis likely recognizes conserved binding sites within the promoter regions of biosynthetic genes, coordinating their expression in response to appropriate cellular conditions [17] [30].

Negative regulation is often provided by TetR family repressor proteins that bind to operator sequences within biosynthetic gene promoters, preventing transcription under inappropriate conditions [11] [19]. These repressors may respond to specific ligands, including pathway intermediates or end products, providing feedback control mechanisms that prevent overproduction and metabolic imbalance [29] [34]. The integration of positive and negative regulatory elements creates sophisticated control circuits that fine-tune antibiotic production in response to changing cellular and environmental conditions [31] [30].

Autoregulatory mechanisms involving gamma-butyrolactone signaling molecules add an additional layer of control that coordinates antibiotic production with population density and developmental state [34] [35]. These small, diffusible molecules function as bacterial hormones that accumulate during growth and trigger secondary metabolite production when threshold concentrations are reached [31] [36]. The gamma-butyrolactone receptors that mediate these responses belong to the TetR family of regulatory proteins and undergo conformational changes upon ligand binding that alter their DNA-binding specificity [34] [35].

The regulatory networks controlling Altromycin C production also interface with global stress response systems and metabolic control mechanisms that influence secondary metabolite biosynthesis [37] [30]. These include systems responsive to oxidative stress, osmotic challenge, and nutrient limitation, all of which can impact the cellular conditions appropriate for antibiotic production [29] [33]. Understanding these complex regulatory interactions is essential for developing strategies to enhance Altromycin C production through genetic engineering or fermentation optimization approaches [18] [30].

Purity

XLogP3

Exact Mass

Appearance

Storage

Dates

2: Brill GM, McAlpine JB, Whittern DN, Buko AM. Altromycins, novel pluramycin-like antibiotics. II. Isolation and elucidation of structure. J Antibiot (Tokyo). 1990 Mar;43(3):229-37. PubMed PMID: 2324008.